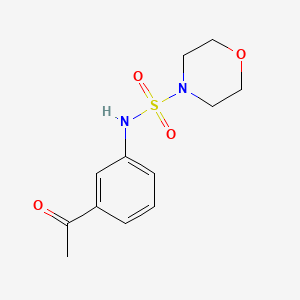

N-(3-acetylphenyl)morpholine-4-sulfonamide

Description

N-(3-acetylphenyl)morpholine-4-sulfonamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol.

Properties

IUPAC Name |

N-(3-acetylphenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10(15)11-3-2-4-12(9-11)13-19(16,17)14-5-7-18-8-6-14/h2-4,9,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYHPOHPJCRSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49737130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of N-(3-acetylphenyl)morpholine-4-sulfonamide typically involves the reaction of 3-acetylphenylamine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

N-(3-acetylphenyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(3-acetylphenyl)morpholine-4-sulfonamide can be compared with other sulfonamide compounds such as:

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of the acetylphenyl and morpholine-4-sulfonamide moieties, which confer distinct chemical and biological properties .

Biological Activity

N-(3-acetylphenyl)morpholine-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a morpholine ring, an acetylphenyl group, and a sulfonamide moiety. The structural attributes contribute to its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of sulfonamide derivatives against various cancer cell lines. For instance, sulfonamides have been found to exhibit significant inhibitory effects on human cancer cell lines such as CCRF-CEM (a leukemia cell line) and MDA-MB-231 (a breast cancer cell line).

In a comparative study, compounds structurally related to this compound were evaluated for their cytotoxicity. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting promising anticancer properties. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4f | CCRF-CEM | 2.97 |

| 4f | SR | 6.84 |

| 16b | MG-63 | < 100 |

These findings suggest that this compound and its analogs could be effective in targeting hematological malignancies and solid tumors.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms. Sulfonamides are known to inhibit CAs, which play critical roles in tumor growth and metastasis. The inhibition of CA IX and CA XII isoforms has been associated with reduced tumor acidity and enhanced therapeutic efficacy.

Research Findings:

- Compounds similar to this compound demonstrated selective inhibition of CA IX with IC50 values ranging from 51.6 to 99.6 nM under hypoxic conditions.

- The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide structure could enhance selectivity and potency against specific CA isoforms.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition: Studies have shown that certain sulfonamides can inhibit kinases such as PDGFRα and Aurora A/B, which are implicated in cancer cell proliferation and survival.

- Cell Cycle Arrest: Compounds related to this compound induce cell cycle arrest at G2/M and pre-G1 phases in cancer cells, leading to apoptosis.

Case Studies

-

Cytotoxicity Assessment:

A study evaluating the cytotoxic effects of various sulfonamide derivatives found that this compound exhibited significant growth inhibition in CCRF-CEM cells, supporting its potential as an anticancer agent. -

Inhibition of Carbonic Anhydrases:

Research indicated that modifications in the sulfonamide structure could lead to enhanced inhibition of CA IX, demonstrating the importance of structural optimization for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.